Pomalidomide

Descripción

Propiedades

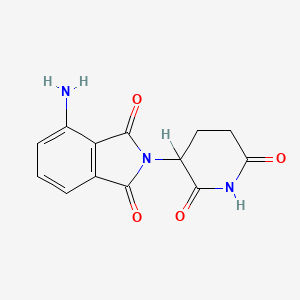

IUPAC Name |

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893458 | |

| Record name | Pomalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL) | |

| Record name | Pomalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid yellow powder | |

CAS No. |

19171-19-8 | |

| Record name | Pomalidomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19171-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomalidomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomalidomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pomalidomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POMALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UX06XLB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pomalidomide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has emerged as a critical therapeutic agent in the management of relapsed and refractory multiple myeloma. Its mechanism of action is multifaceted, extending beyond direct cytotoxicity to encompass profound immunomodulation and modulation of the tumor microenvironment. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's efficacy. Central to its activity is the binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), which triggers a cascade of events culminating in the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This leads to the disruption of critical survival pathways in myeloma cells, including the downregulation of IRF4 and c-Myc, and a potent stimulation of anti-tumor immunity. This document details these core mechanisms, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism: Cereblon-Mediated Protein Degradation

This compound's primary mode of action involves its function as a "molecular glue" that repurposes the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By binding to Cereblon, this compound alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]

This compound Binding to Cereblon

This compound binds to a specific pocket on the Cereblon protein. This interaction is crucial for all its downstream effects. The binding affinity of this compound to Cereblon is a key determinant of its potency.

Caption: this compound binding to the Cereblon E3 ligase complex.

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)

Upon this compound binding, the CRL4-CRBN complex recruits Ikaros and Aiolos, leading to their polyubiquitination and subsequent degradation by the proteasome.[3][4] This degradation is a rapid and pivotal event in this compound's mechanism of action.[4]

Caption: this compound-induced degradation of Ikaros and Aiolos.

Downstream Effects on IRF4 and c-Myc

The degradation of Ikaros and Aiolos leads to the transcriptional downregulation of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[5] Subsequently, the expression of the oncogene c-Myc, a downstream target of IRF4, is also reduced.[5][6] This disruption of the IRF4-c-Myc axis is a key contributor to the direct anti-myeloma effects of this compound.

Caption: Downstream signaling cascade of this compound in myeloma cells.

Immunomodulatory Effects

A hallmark of this compound's mechanism of action is its ability to enhance the patient's own immune response against multiple myeloma.

T-Cell Co-stimulation and Cytokine Production

This compound enhances T-cell proliferation and effector function.[7][8] The degradation of Ikaros and Aiolos, which act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene, leads to increased IL-2 production.[3] this compound also boosts the secretion of other pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[7][8]

Natural Killer (NK) Cell Activation

This compound enhances the cytotoxic activity of Natural Killer (NK) cells against myeloma cells.[7][9] This is achieved through increased expression of activation markers on NK cells, such as CD16, CD56, and NKG2D, and by promoting the production of IFN-γ.[7]

Direct Anti-Myeloma and Anti-Angiogenic Effects

Beyond its immunomodulatory actions, this compound exerts direct effects on multiple myeloma cells and their microenvironment.

Anti-proliferative and Pro-apoptotic Activity

By downregulating IRF4 and c-Myc, this compound inhibits the proliferation of multiple myeloma cells and induces apoptosis.[2][6]

Anti-Angiogenic Properties

This compound exhibits anti-angiogenic effects by inhibiting the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) from both myeloma and bone marrow stromal cells.[1][10][11] This disrupts the formation of new blood vessels that are essential for tumor growth and survival.

Quantitative Data Summary

| Parameter | Effect of this compound | Cell Line/System | Quantitative Value | Reference(s) |

| Cell Viability | Inhibition | RPMI8226 | IC50: 8 µM (48h) | [2] |

| OPM2 | IC50: 10 µM (48h) | [2] | ||

| Cereblon Binding | Binding Affinity | MM1S cells | IC50: 1.2 µM (TR-FRET assay) | [10] |

| Ikaros/Aiolos Degradation | Degradation | B cells | IC50 (Aiolos): <1 nM | [12] |

| B cells | IC50 (Ikaros): 1.8 nM | [12] | ||

| T cells | IC50 (Aiolos): <1 nM | [12] | ||

| T cells | IC50 (Ikaros): 1 nM | [12] | ||

| Cytokine Production | IL-2 Secretion | MM-BMMCs | ~4.5-fold increase | [8] |

| IFN-γ Secretion | MM-BMMCs | ~2.5-fold increase | [8] | |

| TNF-α Inhibition | Inhibition | Human PBMCs (LPS-stimulated) | IC50: 13 nM | [13] |

| Human whole blood (LPS-stimulated) | IC50: 25 nM | [13] | ||

| NK Cell Activity | Cytotoxicity | Daudi cells (5:1 E:T ratio) | Significant increase (p < 0.05) with 1 µM and 10 µM | [14] |

| T-Cell Activation | ICAM-1 Expression | MT-2 cells | 1.6-fold increase (1 µM) | [14] |

| B7-2 Expression | MT-2 cells | 1.5-fold increase (1 µM) | [14] | |

| Anti-Angiogenesis | VEGF/bFGF Secretion | Myeloma and stroma cells | Inhibition | [10] |

Experimental Protocols

Cereblon (CRBN) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the CRBN-DDB1 complex.

Principle: This assay measures the ability of this compound to compete with a known fluorescently labeled CRBN ligand for binding to the recombinant CRBN-DDB1 complex. The change in fluorescence polarization is inversely proportional to the binding affinity of the test compound.

Caption: Workflow for a Cereblon competitive binding assay.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the fluorescently labeled thalidomide probe at a fixed concentration to all wells.

-

Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.

-

Add the diluted this compound to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

Plot the change in fluorescence polarization against the this compound concentration and calculate the IC50 value using non-linear regression.

Western Blot Analysis of Ikaros and Aiolos Degradation

Objective: To quantify the degradation of Ikaros and Aiolos in response to this compound treatment.

Principle: Multiple myeloma cells are treated with this compound for various durations and at different concentrations. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting to detect and quantify the levels of Ikaros and Aiolos proteins.

Caption: Workflow for Western blot analysis of Ikaros/Aiolos degradation.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed multiple myeloma cells and allow them to adhere (if applicable).

-

Treat the cells with varying concentrations of this compound for different time points.

-

Harvest and lyse the cells.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and capture the image.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

T-Cell Activation Assay by Flow Cytometry

Objective: To assess the activation of T-cells following this compound treatment.

Principle: Peripheral blood mononuclear cells (PBMCs) are co-cultured with multiple myeloma cells in the presence of this compound. The expression of T-cell activation markers (e.g., CD69, CD25) on CD4+ and CD8+ T-cells is then measured by multi-color flow cytometry.

Materials:

-

PBMCs from healthy donors

-

Multiple myeloma cell line

-

This compound

-

Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, CD69, CD25

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Co-culture PBMCs with multiple myeloma cells at a specific effector-to-target ratio.

-

Add this compound at various concentrations to the co-cultures.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Harvest the cells and stain with the antibody cocktail.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD3+ T-cell population, followed by CD4+ and CD8+ subsets, and then quantifying the percentage of cells expressing CD69 and CD25.

Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in multiple myeloma cells by this compound.

Principle: This flow cytometry-based assay utilizes Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Multiple myeloma cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Treat multiple myeloma cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[15][16][17][18]

Conclusion

This compound's mechanism of action in multiple myeloma is a paradigm of targeted protein degradation and immunomodulation. Its ability to hijack the CRL4-CRBN E3 ubiquitin ligase complex to eliminate key survival factors in myeloma cells, coupled with its potent stimulation of anti-tumor immunity, underscores its clinical efficacy. A thorough understanding of these intricate molecular pathways is essential for the continued development of novel therapies and for optimizing the use of this compound in the treatment of multiple myeloma. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of myeloma therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory effects of lenalidomide and this compound on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with this compound along with velcade and dexamethasone and its association with improved progression-free survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kumc.edu [kumc.edu]

- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cereblon-Dependent Degradation by Pomalidomide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has emerged as a critical therapeutic agent in the management of relapsed and refractory multiple myeloma. Its potent anti-neoplastic and immunomodulatory activities are primarily driven by its function as a "molecular glue." this compound selectively binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event re-engineers the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of the CRL4^CRBN^ complex. The principal neosubstrates implicated in the therapeutic effects of this compound are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors initiates a cascade of downstream events, including direct anti-proliferative and pro-apoptotic effects in myeloma cells, as well as stimulation of the host anti-tumor immune response. This guide provides a comprehensive technical overview of the core mechanism of Cereblon-dependent degradation by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action: this compound as a Molecular Glue

This compound's mechanism of action is a prime example of targeted protein degradation. It functions by hijacking the ubiquitin-proteasome system to eliminate proteins crucial for cancer cell survival and proliferation. The key steps in this process are:

-

Binding to Cereblon (CRBN) : this compound binds to a specific pocket on CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This complex also includes Cullin 4 (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[2][3]

-

Altered Substrate Specificity : The binding of this compound to CRBN creates a novel protein interface. This altered surface has a high affinity for the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]

-

Neosubstrate Recruitment : The newly formed interface recruits IKZF1 and IKZF3 to the CRL4^CRBN^ complex.[5][6]

-

Ubiquitination : The close proximity of the recruited neosubstrates to the E3 ligase machinery facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on IKZF1 and IKZF3.[7] This results in the formation of a polyubiquitin (B1169507) chain, which acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated IKZF1 and IKZF3 are recognized and degraded by the 26S proteasome.[7][8]

-

Downstream Effects : The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, leads to two major therapeutic outcomes:

-

Direct Anti-Myeloma Effects : The loss of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for multiple myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[9]

-

Immunomodulatory Effects : In T-cells, Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2). Their degradation leads to increased IL-2 production, which in turn enhances the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells, bolstering the anti-tumor immune response.[7][10]

-

Quantitative Data

The following tables summarize key quantitative data related to the binding of this compound to Cereblon and its efficacy in inducing the degradation of its neosubstrates and inhibiting myeloma cell growth.

Table 1: Binding Affinities of this compound to Cereblon (CRBN)

| Compound | Assay Type | Cell Line/System | IC50/Kd | Reference |

| This compound | Competitive Bead-Based Assay | U266 Myeloma Cells | ~2 µM | |

| This compound | Fluorescence Polarization | Recombinant CRBN/DDB1 | 153.9 nM | |

| This compound | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN | 12.5 µM | [11] |

| This compound | Fluorescence Resonance Energy Transfer (FRET) | C-terminal domain of CRBN | 2.1 µM (Ki) | [11] |

Table 2: this compound-Induced Degradation and Anti-Proliferative Activity

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 (Cell Viability) | RPMI8226 | 8 µM (at 48h) | MTT Assay | [4] |

| IC50 (Cell Viability) | OPM2 | 10 µM (at 48h) | MTT Assay | [4] |

| Degradation Kinetics (IKZF1/IKZF3) | Primary Human T-cells | Observed as early as 1 hour | Western Blot | [2][7] |

| DC50 (IKZF1 Degradation) | Not explicitly stated, but potent degradation observed at low µM concentrations | Western Blot | [8] | |

| DC50 (IKZF3 Degradation) | Not explicitly stated, but potent degradation observed at low µM concentrations | Western Blot | [8] |

Signaling Pathways and Experimental Workflows

This compound-Induced Degradation Pathway

Caption: this compound binds to CRBN, inducing the recruitment of neosubstrates for polyubiquitination and proteasomal degradation.

Experimental Workflow for Western Blotting

Caption: A generalized workflow for assessing this compound-induced protein degradation via Western blotting.

Experimental Protocols

Protocol 1: Western Blotting for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

Objective: To quantify the time- and concentration-dependent degradation of IKZF1 and IKZF3 in response to this compound treatment.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI8226, OPM2)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Proteasome inhibitor (e.g., MG-132)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for various time points (e.g., 1, 3, 6, 24 hours).[12]

-

For a proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 30-60 minutes prior to this compound treatment.[7]

-

-

Cell Lysis:

-

Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

-

-

Data Analysis:

-

Quantify the band intensities for IKZF1 and IKZF3 using densitometry software.

-

Normalize the target protein band intensities to the corresponding loading control.

-

Express the data as a percentage of the protein level in the vehicle-treated control cells.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-Substrate Interaction

Objective: To demonstrate the this compound-induced interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.

Materials:

-

HEK-293T cells

-

Expression vectors for tagged proteins (e.g., Flag-CRBN, HA-IKZF1, HA-IKZF3)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40) with protease inhibitors

-

Anti-Flag M2 affinity gel

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., 3xFlag peptide)

-

SDS-PAGE and Western blotting reagents and antibodies (as in Protocol 1, plus anti-Flag and anti-HA)

Methodology:

-

Cell Transfection and Treatment:

-

Co-transfect HEK-293T cells with expression vectors for Flag-CRBN and either HA-IKZF1 or HA-IKZF3.

-

48 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or DMSO for 1-4 hours.[7]

-

-

Cell Lysis:

-

Harvest and lyse the cells in Co-IP lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation to pull down Flag-CRBN and its interacting partners.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using an elution buffer.

-

Analyze the eluates by Western blotting using antibodies against the HA-tag (to detect IKZF1/IKZF3) and the Flag-tag (to confirm CRBN pulldown). An increase in the HA-tagged protein signal in the this compound-treated sample compared to the control indicates a drug-dependent interaction.[6][7]

-

Protocol 3: In Vitro Ubiquitination Assay

Objective: To demonstrate that this compound directly induces the ubiquitination of a target neosubstrate in a reconstituted, cell-free system.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRL4^CRBN^ E3 ligase complex

-

Recombinant target protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

This compound stock solution (in DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE sample buffer

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, CRL4^CRBN^ complex, target protein, and ubiquitin in the reaction buffer.

-

Add this compound or DMSO (vehicle control).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin. A ladder of higher molecular weight bands in the this compound-treated lane indicates polyubiquitination of the target protein.

-

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI8226, OPM2)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Methodology:

-

Cell Plating and Treatment:

-

Plate cells in a 96-well plate at a predetermined optimal density.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) and a vehicle control.[4]

-

-

Incubation:

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition and Solubilization:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.[4]

-

Conclusion

This compound's elegant mechanism of action, which involves the hijacking of the cellular protein degradation machinery, represents a paradigm shift in cancer therapy. By acting as a molecular glue between Cereblon and its neosubstrates, Ikaros and Aiolos, this compound effectively eliminates key drivers of multiple myeloma pathogenesis. The in-depth understanding of this Cereblon-dependent degradation pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the ongoing development of novel protein-degrading therapeutics and for optimizing the clinical application of this compound and other IMiDs. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and this compound in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beyondspringpharma.com [beyondspringpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Pomalidomide's effects on the tumor microenvironment

An In-depth Technical Guide to Pomalidomide's Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Pomalyst®) is a third-generation immunomodulatory drug (IMiD) with a pleiotropic mechanism of action that has demonstrated significant efficacy in the treatment of hematologic malignancies, particularly relapsed and refractory multiple myeloma (MM).[1][2][3] A derivative of thalidomide, this compound exhibits more potent anti-myeloma and immunomodulatory effects than its predecessors.[4][5] Its multifaceted activity extends beyond direct tumor cytotoxicity to profoundly reshape the tumor microenvironment (TME), transforming it from an immunosuppressive niche into one that is conducive to anti-tumor immunity. This technical guide provides a detailed examination of this compound's core mechanisms, its impact on various cellular components of the TME, and the experimental basis for these findings.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of this compound's action is its function as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[6][7][8] By binding to a shallow hydrophobic pocket on CRBN, this compound induces a conformational change that recruits neosubstrate proteins, which are not the natural targets of this complex.[7][9][10]

The key neosubstrates responsible for this compound's immunomodulatory and anti-neoplastic effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][] The binding of this compound to CRBN facilitates the interaction between CRL4CRBN and Ikaros/Aiolos, leading to their polyubiquitination and subsequent degradation by the proteasome.[11][13][14] The degradation of these transcriptional repressors is a critical initiating event that unleashes a cascade of downstream effects.[1][11] In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[8][15]

Figure 1: this compound's core mechanism via the CRL4-CRBN E3 ligase complex.

Immunomodulatory Effects on the TME

This compound's most profound impact is on the cellular components of the immune system within the TME. By eliminating the Ikaros and Aiolos repressors, it stimulates both innate and adaptive immunity.

T-Cell and Natural Killer (NK) Cell Activation

The degradation of Ikaros and Aiolos in T lymphocytes de-represses the promoter for Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[6][11] This leads to enhanced T-cell proliferation, particularly of CD4+ and CD8+ T cells, and increased production of Th1-type pro-inflammatory cytokines such as IL-2 and Interferon-gamma (IFN-γ).[4][6][16] This co-stimulatory effect boosts the ability of cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.[16][17]

Similarly, this compound enhances the cytotoxic activity of Natural Killer (NK) cells.[18][19] This is achieved both indirectly through increased IL-2 production by T cells and directly by triggering granzyme B and NK cytotoxicity via the CRBN-IKZF3 axis.[4][15] this compound also increases the expression of co-stimulatory molecules like B7-2 (CD86) and ICAM-1 on tumor cells, rendering them more susceptible to NK cell-mediated killing.[20]

Inhibition of Immunosuppressive Cells

This compound actively counteracts the immunosuppressive elements of the TME.

-

T Regulatory Cells (Tregs): this compound inhibits the proliferation and suppressor function of FOXP3+ T regulatory cells.[18][21] This effect is associated with a reduction in the expression of the key Treg transcription factor, FOXP3.[18][21] By diminishing the influence of these immunosuppressive cells, this compound helps to restore an effective anti-tumor immune response.[21]

-

Myeloid-Derived Suppressor Cells (MDSCs): An accumulation of MDSCs is linked to disease progression and treatment resistance in MM.[22][23] this compound potently inhibits the induction of monocytic MDSCs.[22][23] This is achieved through a dual mechanism: downregulating the secretion of C-C motif chemokine ligand 5 (CCL5) and macrophage migration inhibitory factor (MIF) by myeloma cells, and modulating key pathways in peripheral blood mononuclear cells (PBMCs).[22][23][24]

-

Tumor-Associated Macrophages (TAMs): In the context of solid tumors such as pancreatic cancer, this compound can induce a polarization switch in TAMs from an immunosuppressive, pro-fibrotic M2 phenotype to an inflammatory, anti-tumor M1 phenotype.[25] This remodeling helps to reduce fibrosis and create a more immune-responsive TME.[25]

Modulation of Immune Checkpoints

This compound enhances anti-tumor immunity by inhibiting the expression of the immune checkpoint ligand PD-L1 on tumor cells.[26][27] PD-L1 expression on cancer cells allows them to evade immune surveillance by binding to the PD-1 receptor on activated T cells, which inhibits T-cell function.[27] this compound has been shown to inhibit IFN-γ-inducible PD-L1 expression, thereby promoting CTL activity and preventing T-cell tolerance.[26][27] This mechanism provides a strong rationale for combining this compound with PD-1/PD-L1 checkpoint inhibitors.[26][28]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[6] this compound exerts potent anti-angiogenic effects, primarily by inhibiting the production of Vascular Endothelial Growth Factor (VEGF) from both myeloma and bone marrow stromal cells.[6][][29] It is significantly more potent at inhibiting VEGF-driven angiogenesis than thalidomide.[29][30] By disrupting the tumor's blood supply, this compound hinders its growth and survival.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's bioactivity.

Table 1: Potency and Cellular Effects

| Parameter | Value | Cell Type / Context | Reference |

|---|---|---|---|

| TNF-α Inhibition (IC50) | 13 nM | LPS-stimulated PBMCs | [31] |

| IL-2 Inhibition (EC50) | 8 nM | T-cells | [31] |

| Treg Proliferation Inhibition | Up to 50% | IL-2-mediated generation from PBMCs | [18] |

| Treg Reduction in vivo | ~25-40% | Draining lymph nodes (mouse model) | [18][21] |

| Potency vs. Thalidomide | 300–1,200 times more potent | For T-cell proliferation and cytokine induction |[4] |

Table 2: Drug Concentrations in Preclinical Studies

| Concentration | Experiment | Cell Lines / Model | Reference |

|---|---|---|---|

| 0.1 - 1.0 µM | PD-L1 expression analysis | KMS-11, MM.1S, OPM-2 MM cells | [32] |

| 1.0 µM | Aiolos/Ikaros degradation (24h) | Primary T-cells | [14] |

| 5.0 µM | Inhibition of MDSC induction | Co-culture of HMCLs and PBMCs | [22] |

| 0.5 - 10 µM | Immune surface marker expression | HTLV-1-infected T-cell lines | [20] |

| 50 mg/kg | In vivo Treg reduction | Balb/C mice |[21] |

Key Experimental Protocols

Protocol 1: T Regulatory Cell Suppression Assay

-

Objective: To assess the effect of this compound on the generation and suppressor function of T regulatory cells.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Treg Generation: PBMCs are cultured in complete RPMI-1640 medium supplemented with IL-2 to induce the expansion of CD4+CD25highFOXP3+ Tregs. This compound or a vehicle control (DMSO) is added at various concentrations at the start of the culture.

-

Flow Cytometry Analysis: After a period of incubation (e.g., 5-7 days), cells are harvested and stained with fluorescently-labeled antibodies against CD4, CD25, CTLA-4, and FOXP3 to quantify the Treg population.

-

Suppressor Function Assay:

-

CD4+CD25high Tregs are isolated from the initial culture using magnetic-activated cell sorting (MACS).

-

Autologous CD4+CD25- responder T cells are labeled with a proliferation-tracking dye like CFSE.

-

Responder T cells are stimulated with anti-CD3 antibodies in the presence or absence of the isolated Tregs at different ratios (e.g., 1:1, 1:2 Treg:responder).

-

After 3-4 days, the proliferation of responder cells is measured by the dilution of the CFSE dye using flow cytometry. Inhibition of proliferation indicates Treg suppressor function.

-

-

-

Reference: This protocol is based on the methodologies described in Galustian et al.[18][21]

Figure 2: Experimental workflow for assessing this compound's effect on Tregs.

Protocol 2: Cereblon-Dependent Degradation of Ikaros/Aiolos

-

Objective: To demonstrate that this compound induces the CRBN-dependent degradation of Ikaros and Aiolos in T cells.

-

Methodology:

-

Cell Culture and Treatment: Primary human T cells or a T-cell line (e.g., Jurkat) are cultured. Cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 1, 3, 6, 24 hours). To confirm proteasome dependence, a separate group of cells is pre-treated with a proteasome inhibitor (e.g., MG-132) for 30-60 minutes before this compound addition.

-

siRNA Knockdown (for CRBN dependence): To confirm CRBN is required, T cells are transfected with siRNA specifically targeting CRBN or a non-targeting control siRNA 24-48 hours prior to drug treatment.

-

Western Blotting: Following treatment, cells are lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted using primary antibodies specific for Ikaros, Aiolos, CRBN, and a loading control (e.g., Actin).

-

Analysis: The intensity of the protein bands is quantified using densitometry. A decrease in Ikaros/Aiolos protein levels following this compound treatment, which is rescued by MG-132 pre-treatment or CRBN knockdown, confirms the mechanism.

-

-

Reference: This protocol is based on the methodologies described in studies by Kronke et al. and Lu et al.[11][14]

Conclusion: A Multi-Pronged Assault on the TME

This compound's efficacy is derived from its ability to launch a multi-pronged attack on both the tumor and its supportive microenvironment. Its core mechanism—the CRBN-mediated degradation of Ikaros and Aiolos—initiates a powerful cascade of immunomodulatory events. This compound simultaneously enhances the activity of cytotoxic effector cells (T cells, NK cells), dismantles the network of immunosuppressive cells (Tregs, MDSCs), and disrupts the tumor's vascular supply. Furthermore, its ability to inhibit immune checkpoint pathways highlights its potential as a powerful component of combination immunotherapy strategies. This comprehensive remodeling of the TME from a state of immune tolerance to one of active anti-tumor immunity is central to the clinical success of this compound.

Figure 3: Summary of this compound's pleiotropic effects on the TME.

References

- 1. This compound in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: new immunomodulatory agent with potent antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or this compound [pubs.sciepub.com]

- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]

- 16. Clinical and pharmacodynamic analysis of this compound dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 19. myeloma.org [myeloma.org]

- 20. This compound increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Lenalidomide and this compound potently interfere with induction of myeloid-derived suppressor cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The immune suppressive tumor microenvironment in multiple myeloma: The contribution of myeloid-derived suppressor cells [frontiersin.org]

- 25. This compound-induced changes in the pancreatic tumor microenvironment and potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound Inhibits PD-L1 Induction to Promote Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. ashpublications.org [ashpublications.org]

- 29. This compound is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pnas.org [pnas.org]

- 31. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 32. researchgate.net [researchgate.net]

The Discovery and Development of Pomalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (formerly CC-4047; brand name Pomalyst®) is a third-generation immunomodulatory imide drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma (MM). A structural analog of thalidomide (B1683933), this compound exhibits a distinct and more potent pleiotropic mechanism of action, encompassing direct anti-myeloma effects, significant immunomodulatory properties, and inhibition of angiogenesis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It includes detailed experimental protocols for key assays, comprehensive tables of quantitative data, and visualizations of critical signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The Evolution from Thalidomide

The journey to this compound began with its predecessor, thalidomide, a drug with a notorious history due to its teratogenic effects. However, the discovery of thalidomide's anti-angiogenic properties in 1994 sparked renewed interest in its therapeutic potential for cancer.[1] This led to its eventual FDA approval for the treatment of multiple myeloma. Subsequent structure-activity relationship (SAR) studies aimed at enhancing the anti-tumor activity and improving the safety profile of thalidomide led to the development of its analogs, including lenalidomide (B1683929) and the more potent this compound.[1]

This compound is chemically distinguished from thalidomide by the addition of an amino group at the 4th position of the phthaloyl ring.[] This modification significantly enhances its biological activity. This compound was approved by the U.S. Food and Drug Administration (FDA) in February 2013 for the treatment of patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression on or within 60 days of completion of the last therapy.[3] Its development has provided a critical therapeutic option for a patient population with advanced disease.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common approach involves a three-step process starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) hydrochloride, resulting in a high-purity product.[4] Another described method commences with the reaction of commercially available Boc-L-glutamine with N-hydroxysuccinimide and N,N′-Diisopropylcarbodiimide.[] The resulting N-Boc glutarimide (B196013) ring is then deprotected and condensed with 4-nitrophthalic anhydride (B1165640) to form a 4-nitro-substituted thalidomide derivative, which is subsequently reduced to yield this compound.[]

Mechanism of Action: A Multi-pronged Attack on Multiple Myeloma

This compound's efficacy stems from its multifaceted mechanism of action, which includes direct anti-tumor effects, immunomodulation, and anti-angiogenesis.[][5]

Direct Anti-Tumor Effects via Cereblon-Mediated Protein Degradation

The primary molecular target of this compound is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[6] this compound binds to a specific pocket on CRBN, effectively acting as a "molecular glue" to recruit neosubstrates to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[7]

The key neosubstrates for the this compound-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] These transcription factors are critical for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of downstream targets, including interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately induces cell cycle arrest and apoptosis in myeloma cells.[][9]

Immunomodulatory Effects

This compound significantly enhances the host's anti-tumor immunity through several mechanisms:

-

T-cell and NK Cell Activation: It enhances the activation and proliferation of T cells and Natural Killer (NK) cells, crucial components of the adaptive and innate immune systems, respectively.[5][9] this compound increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are key cytokines for T-cell and NK cell function.[5]

-

Inhibition of Regulatory T cells (Tregs): this compound inhibits the proliferation and suppressive function of regulatory T cells, which can dampen the anti-tumor immune response.[10]

-

Inhibition of Pro-inflammatory Cytokines: Paradoxically, while stimulating an anti-tumor immune response, this compound also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[6][11] This anti-inflammatory effect is also dependent on its interaction with Cereblon.[11]

Anti-Angiogenic Properties

This compound inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] It achieves this by downregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[5]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potent and varied biological activities.

Table 1: Cereblon Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Cereblon Binding Affinity (Kd) | 264 ± 18 nM | Surface Plasmon Resonance | [6] |

| Cereblon Binding Affinity (Ki) | 156.60 nM | Fluorescence Polarization | [12] |

| Cereblon Binding IC50 | 153.9 nM | Fluorescence Polarization | [13] |

| Anti-proliferative IC50 | 8 µM | RPMI8226 Multiple Myeloma Cells | [14] |

| Anti-proliferative IC50 | 10 µM | OPM2 Multiple Myeloma Cells | [14] |

| Anti-proliferative IC50 | 128 nM | MM1S Multiple Myeloma Cells | [6] |

| Treg Proliferation Inhibition IC50 | ~1 µM | IL-2 stimulated PBMCs | [15] |

Table 2: TNF-α Inhibition by this compound

| System | IC50 Value | Reference |

| LPS-stimulated Human PBMCs | 13 nM | [16] |

| LPS-stimulated Human Whole Blood | 25 nM | [16] |

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily in patients with relapsed and refractory multiple myeloma. The pivotal phase II (MM-002) and phase III (MM-003) trials established its efficacy and safety profile.

Key Clinical Trials

-

MM-002 (Phase II): This randomized, open-label study compared this compound plus low-dose dexamethasone (B1670325) (Pom-dex) to this compound alone in patients with RRMM who had failed lenalidomide and bortezomib. The combination therapy demonstrated a superior overall response rate (ORR) and progression-free survival (PFS).[17][18]

-

MM-003 (Phase III): This large, randomized, open-label trial compared Pom-dex to high-dose dexamethasone in a similar patient population. The study met its primary endpoint, showing a significant improvement in PFS and overall survival (OS) for the Pom-dex arm.[1][17]

Table 3: Efficacy Results from the Phase II (MM-002) Clinical Trial

| Outcome | This compound + Low-Dose Dexamethasone | This compound Alone |

| Overall Response Rate (ORR) | 29.2% | 7.4% |

| Median Duration of Response | 7.4 months | Not Reached |

| Median Progression-Free Survival (PFS) | 4.2 months | 2.7 months |

| Median Overall Survival (OS) | 16.5 months | 13.6 months |

| Data from references[17][18]. |

Table 4: Efficacy Results from the Phase III (MM-003) Clinical Trial

| Outcome | This compound + Low-Dose Dexamethasone (n=302) | High-Dose Dexamethasone (n=153) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 4.0 months | 1.9 months | 0.48 (0.39-0.60) | <0.0001 |

| Median Overall Survival (OS) | 12.7 months | 8.1 months | 0.74 (0.56-0.98) | 0.0285 |

| Overall Response Rate (ORR) | 31% | 10% | - | <0.0001 |

| Data from reference[17]. |

Safety Profile

The most common grade 3/4 adverse events observed in clinical trials with this compound in combination with low-dose dexamethasone include neutropenia, anemia, and thrombocytopenia.[17] Infections are also a notable side effect.[17]

Table 5: Common Grade 3/4 Adverse Events in the MM-003 Trial (Pom-dex arm)

| Adverse Event | Percentage of Patients |

| Neutropenia | 48% |

| Anemia | 33% |

| Thrombocytopenia | 22% |

| Pneumonia | 13% |

| Data from reference[17]. |

Key Experimental Protocols

Detailed methodologies are crucial for the continued investigation of this compound and the development of novel analogs. Below are representative protocols for key assays.

Cereblon Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of this compound to Cereblon by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant human CRBN/DDB1 complex

-

Fluorescently labeled thalidomide analog (e.g., Bodipy-thalidomide)[13]

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

-

Black, low-volume 384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In the microplate, add the this compound dilutions.

-

Add the fluorescently labeled thalidomide analog to all wells at a fixed concentration (typically at its Kd for CRBN).

-

Initiate the binding reaction by adding the CRBN/DDB1 complex to all wells except for the "no protein" control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Inhibition Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-incubate the cells with a serial dilution of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours at 37°C.

-

Centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

Ikaros and Aiolos Degradation Assay (Western Blot)

Objective: To assess the time- and dose-dependent degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with this compound.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate multiple myeloma cells and allow them to adhere or grow to a suitable density.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control (DMSO).

-

Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies against Ikaros, Aiolos, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.

Conclusion

This compound represents a significant advancement in the treatment of multiple myeloma, born from a rational drug design approach that built upon the complex biology of thalidomide. Its discovery and development have not only provided a vital therapeutic option for patients with advanced disease but have also deepened our understanding of the molecular mechanisms of IMiDs. The central role of Cereblon in mediating the pleiotropic effects of this compound has opened new avenues for the development of novel protein-degrading therapies. The detailed technical information provided in this guide is intended to facilitate further research into this important class of drugs and to aid in the development of the next generation of therapies for multiple myeloma and other malignancies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Immunomodulatory agents lenalidomide and this compound co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - New synthesis route for the preparation of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. This compound, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. The anti-cancer agents lenalidomide and this compound inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. ashpublications.org [ashpublications.org]

- 18. Pomalyst (this compound): A New Third-Generation Immunomodulatory Drug for Relapsed and/or Refractory Multiple Myeloma [ahdbonline.com]

Pomalidomide: A Third-Generation Immunomodulatory Drug for Advanced Malignancies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pomalidomide, marketed under the brand name Pomalyst®, is a third-generation immunomodulatory drug (IMiD) that represents a significant advancement in the treatment of certain hematological cancers.[1][2][3] It is an analog of thalidomide (B1683933) with a more potent and refined mechanism of action.[4] The U.S. Food and Drug Administration (FDA) approved this compound in 2013 for the treatment of patients with relapsed and refractory multiple myeloma (RRMM) who have received at least two prior therapies, including lenalidomide (B1683929) and a proteasome inhibitor.[1][2][3][5][6] Its approval was based on its ability to provide a meaningful clinical benefit in a heavily pretreated patient population, overcoming resistance to previous lines of therapy.[2][5][6] this compound is also approved for AIDS-related Kaposi sarcoma.[7] This guide provides a detailed overview of its core mechanism, clinical efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: A Molecular Glue Approach

This compound exerts its therapeutic effects through a pleiotropic mechanism that includes direct anti-tumor activity, potent immunomodulation, and inhibition of angiogenesis.[3][8][] Its primary molecular target is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4-CRBN).[][10]

This compound acts as a "molecular glue," binding to a specific pocket on CRBN.[11] This binding event alters the substrate specificity of the E3 ligase complex, inducing the recruitment of neo-substrates that are not normally targeted. The principal neo-substrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][12][13][14]

Upon recruitment to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for subsequent degradation by the 26S proteasome.[][13][15] The degradation of these master transcription factors triggers a cascade of downstream events:

-

Direct Anti-Myeloma Effects: Ikaros and Aiolos are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenic proteins, including c-Myc and Interferon Regulatory Factor 4 (IRF4), which culminates in cell cycle arrest and apoptosis of malignant plasma cells.[16]

-

Immunomodulatory Effects: In immune cells, particularly T cells and Natural Killer (NK) cells, the degradation of Ikaros and Aiolos removes their repressive effect on the interleukin-2 (B1167480) (IL-2) promoter.[13][14][15] This results in enhanced T-cell proliferation and co-stimulation, increased production of pro-inflammatory cytokines like IL-2 and interferon-gamma (IFN-γ), and ultimately boosts the cytotoxic activity of T cells and NK cells against tumor cells.[1][8][17][18][19]

-

Anti-Angiogenic Effects: this compound inhibits the formation of new blood vessels, a process crucial for tumor growth and survival, by downregulating factors such as vascular endothelial growth factor (VEGF).[1][8]

Clinical Efficacy in Multiple Myeloma

This compound, typically in combination with low-dose dexamethasone (B1670325) (Pd), has demonstrated significant efficacy in patients with relapsed and refractory multiple myeloma. Its effectiveness is maintained even in patients whose disease has become resistant to both lenalidomide and bortezomib.[20]

| Clinical Trial / Study | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |

| Phase III (MM-003) [5] | This compound + Low-Dose Dexamethasone (Pd) | RRMM, refractory to lenalidomide and bortezomib | 31% | 4.0 | 12.7 |

| Phase III (MM-003) [5] | High-Dose Dexamethasone | RRMM, refractory to lenalidomide and bortezomib | 10% | 1.9 | 8.1 |

| Phase II (MM-002) [2][20] | This compound + Low-Dose Dexamethasone (Pd) | RRMM, refractory to lenalidomide and bortezomib | 29.2% - 31% | 3.8 - 4.2 | 13.4 - 16.5 |

| Phase II (MM-002) [2][20] | This compound Monotherapy | RRMM, refractory to lenalidomide and bortezomib | 7.4% | 2.7 | 13.6 |

| POSEIDON (Real-World) [21] | This compound + Dexamethasone (Pd) | RRMM, pretreated with lenalidomide and bortezomib | N/A | 6.3 | 12.9 |

| Systematic Review [22] | This compound + Dexamethasone (Doublet Regimens) | RRMM | 33.3% | 8.29 (pooled median) | 19.43 (pooled median) |

| Systematic Review [22] | This compound + Dexamethasone + Third Agent (Triplet Regimens) | RRMM | 66% | 8.29 (pooled median) | 19.43 (pooled median) |

Data compiled from multiple clinical trials and reviews. RRMM: Relapsed/Refractory Multiple Myeloma.

Experimental Protocols

Protocol 1: Cereblon Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled ligand.[23][24]

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

This compound (as a positive control and test article)

-

Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-binding 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration is 100 µM with 1:3 dilutions.

-

Reagent Preparation: Dilute the CRBN-DDB1 complex and the fluorescent probe to their optimal working concentrations in Assay Buffer, as determined by preliminary titration experiments.

-

Assay Plate Setup:

-

Add 5 µL of serially diluted this compound or control (buffer for 'no inhibition', high concentration of unlabeled thalidomide for 'max inhibition') to the wells.

-

Add 10 µL of the CRBN-DDB1 complex solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for binding.

-

Add 5 µL of the fluorescent probe to all wells.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence polarization (FP) of each well using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., Cy5).

-

Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Protocol 2: Ikaros/Aiolos Degradation Assay (Western Blot)

This protocol is used to visually confirm the this compound-induced, CRBN-dependent degradation of Ikaros and Aiolos in T lymphocytes.[13][25]

Materials:

-

Primary human CD3+ T cells or a suitable T-cell line (e.g., Jurkat)

-

This compound

-

DMSO (vehicle control)

-

RPMI-1640 medium supplemented with 10% FBS

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Ikaros, Rabbit anti-Aiolos, Rabbit anti-CRBN, Mouse anti-Actin (loading control)

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Methodology:

-

Cell Culture and Treatment: Culture T cells to a density of 1x10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-Actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. The degradation of Ikaros and Aiolos is confirmed by the reduction or absence of their respective bands in this compound-treated samples compared to the DMSO control. Actin serves as a loading control to ensure equal protein loading.

Mechanisms of Resistance